

deuruxolitinib laboratory abnormalities monitoring protocol

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Compound Focus: Deuruxolitinib

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Laboratory Monitoring Protocol & Adverse Events

The table below summarizes the laboratory monitoring requirements for **deuruxolitinib** based on the prescribing information and clinical trial analysis.

Monitoring Parameter	Baseline Assessment	Ongoing Monitoring Frequency	Action Level / Notable Abnormalities
CYP2C9 Genotyping	Required; contraindicated in poor metabolizers [1].	N/A	Do not initiate therapy in poor metabolizers [1].
Complete Blood Count (CBC)	Required [1] [2].	Periodically [1] (e.g., every 3 months [2]).	Do not initiate if ALC <500/mm ³ , ANC <1000/mm ³ , or Hgb <8 g/dL. Interrupt therapy if values fall below these levels [1].
Lipid Panel	Required (as part of cardiovascular risk evaluation) [1] [2].	Periodically [1].	Manage dyslipidemia accordingly [1].

Monitoring Parameter	Baseline Assessment	Ongoing Monitoring Frequency	Action Level / Notable Abnormalities
Hepatic Panel	Required [2].	Periodically (e.g., every 3 months) [2].	-
Creatine Phosphokinase (CPK)	-	Periodically [1].	Elevated CPK is a common TEAE [3] [2].
TB, Hepatitis, & HIV Screening	Test for latent TB and screen for viral hepatitis [1] [2].	Monitor for TB during treatment [1].	Do not use in patients with active TB. Not recommended in active HBV or HCV [1].

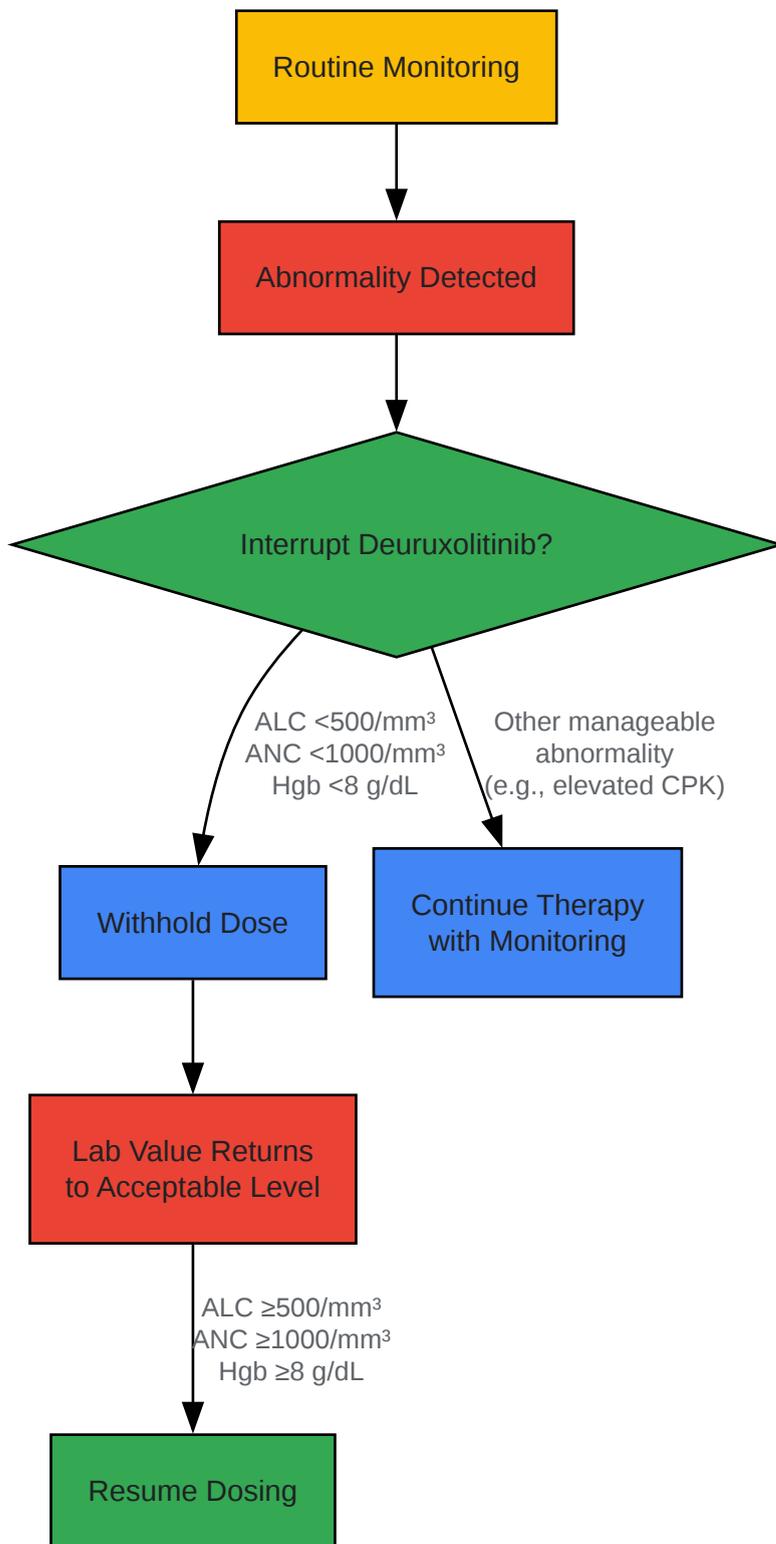
Common Treatment-Emergent Adverse Events (TEAEs)

A dose-ranging meta-analysis of 1,372 patients and other safety reviews identified the most frequent laboratory abnormalities and non-laboratory adverse events associated with **deuruxolitinib**. These are generally manageable but require vigilance [3] [4] [2].

- **Most Frequent TEAEs:** Headache (12%), acne (10%), and nasopharyngitis (8%) were among the most commonly reported non-laboratory adverse events [2].
- **Common Laboratory Abnormalities:** Elevated creatine phosphokinase (CPK) levels were a notable finding [3] [2]. Other less common lab abnormalities included dyslipidemia (5.8%), anemia (2%), neutropenia (1.3%), and elevated liver enzymes (less than 1%) [2].
- **Dose Dependency:** The incidence of certain TEAEs, such as acne and elevated CPK, showed dose-dependent differences [4].

Management Workflow for Key Laboratory Abnormalities

The diagram below outlines the recommended management process for key laboratory abnormalities based on the prescribing information [1].



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Key Monitoring Considerations for Clinical Practice

- **Unique Pharmacogenetic Consideration: Deuruxolitinib** requires **baseline CYP2C9 genotyping**. It is contraindicated in patients who are CYP2C9 poor metabolizers or are taking moderate to strong CYP2C9 inhibitors, as this can lead to dangerously high drug levels [1] [5] [2].
- **JAK Inhibitor Class-Wide Risks:** Be aware of the **Boxed Warnings** associated with JAK inhibitors, which include serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [1]. Although these are not routine laboratory tests, they inform the overall risk-benefit assessment.
- **Robust Efficacy Profile:** From a development perspective, the robust efficacy data is notable. In phase 3 trials, **deuruxolitinib** demonstrated **significant hair regrowth** starting at 8 weeks, with continuous improvement through 24 weeks [5]. Long-term extension studies showed that responses were durable and even improved over time [6].

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